Spiro[2.5]octane-5,7-dione
Overview
Description
Spiro[2.5]octane-5,7-dione is a chemical compound with the molecular formula C8H10O2 . It has a molecular weight of 138.17 . It is an off-white solid .
Synthesis Analysis
Spiro[2.5]octane-5,7-dione is an important intermediate for the production of pharmaceutically active ingredients . The synthesis of this intermediate has been described in WO 2006/72362 and is quite complex, costly and unattractive for larger quantities . Therefore, there is a need for a new synthesis route to manufacture spiro[2.5]octane-5,7-dione efficiently and in the high quality needed for pharmaceutical intermediates .Molecular Structure Analysis
The molecular structure of Spiro[2.5]octane-5,7-dione is represented by the linear formula C8H10O2 . The InChI code for this compound is 1S/C8H10O2/c9-6-3-7(10)5-8(4-6)1-2-8/h1-5H2 .Chemical Reactions Analysis
The synthesis of Spiro[2.5]octane-5,7-dione involves a series of chemical reactions . A general process for preparing this compound is outlined in Scheme 1 . This process involves multiple steps and the use of various intermediates .Physical And Chemical Properties Analysis
Spiro[2.5]octane-5,7-dione is an off-white solid . It has a molecular weight of 138.17 . The InChI code for this compound is 1S/C8H10O2/c9-6-3-7(10)5-8(4-6)1-2-8/h1-5H2 .Scientific Research Applications
1. Pharmaceutical Manufacturing
- Application : Spiro[2.5]octane-5,7-dione is used as an intermediate in the manufacture of pharmaceutically active ingredients .
- Method : The synthesis of this compound has been described in a patent . The process involves multiple steps and the use of novel intermediates .
- Results : The method provides an efficient process for the manufacture of spiro[2.5]octane-5,7-dione .
2. Structural Chemistry
- Application : Spiro[2.5]octane-5,7-dione derivatives with S and O containing heterocycles have been synthesized .
- Method : The synthesis and structural investigations of these derivatives are reported . They exhibit similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles in the spirane units .
- Results : The study provides insights into the stereochemistry of these compounds .
3. Fungal Metabolites
- Application : Spiro[2.5]octane-5,7-dione is found in the metabolites of the endophytic fungus Pestalotiopsis fici .
- Method : The structures of these metabolites were elucidated primarily by NMR experiments .
- Results : Two new metabolites featuring a unique spiro[2.5]octane skeleton were isolated .
4. Synthesis of Derivatives
- Application : An efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones by employing para-quinone methides has been developed .
- Method : The reaction proceeded smoothly in high yields under mild conditions without the use of metals .
- Results : All products obtained herein contained two or three consecutive quaternary carbon atoms .
5. Synthesis of Pharmaceutically Active Ingredients
- Application : Spiro[2.5]octane-5,7-dione is used as an intermediate in the synthesis of pharmaceutically active ingredients .
- Method : A novel process for the synthesis of spiro[2.5]octane-5,7-dione has been described in a patent . The process involves multiple steps and the use of novel intermediates .
- Results : The method provides an efficient process for the manufacture of spiro[2.5]octane-5,7-dione .
6. Synthesis of Consecutive Quaternary Carbon Atoms
- Application : An efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones by employing para-quinone methides has been developed .
- Method : The reaction proceeded smoothly in high yields under mild conditions without the use of metals .
- Results : All products obtained herein contained two or three consecutive quaternary carbon atoms .
Safety And Hazards
The safety data sheet for Spiro[2.5]octane-5,7-dione suggests that it should be handled with care . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it is advised to collect and arrange disposal, keeping the chemical in suitable and closed containers .
Future Directions
properties
IUPAC Name |
spiro[2.5]octane-5,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-3-7(10)5-8(4-6)1-2-8/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILINANKAWQCKOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(=O)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717103 | |
Record name | Spiro[2.5]octane-5,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.5]octane-5,7-dione | |
CAS RN |
893411-52-4 | |
Record name | Spiro[2.5]octane-5,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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